Rel-(1R,2R)-2-(4-chlorophenyl)cyclopentan-1-ol
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Overview
Description
Rel-(1R,2R)-2-(4-chlorophenyl)cyclopentan-1-ol is a chiral compound characterized by the presence of a cyclopentane ring substituted with a 4-chlorophenyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,2R)-2-(4-chlorophenyl)cyclopentan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentanone and 4-chlorobenzaldehyde.
Aldol Condensation: Cyclopentanone undergoes aldol condensation with 4-chlorobenzaldehyde in the presence of a base such as sodium hydroxide to form the corresponding β-hydroxy ketone.
Reduction: The β-hydroxy ketone is then reduced using a reducing agent like sodium borohydride to yield the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the aldol condensation and reduction reactions.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Rel-(1R,2R)-2-(4-chlorophenyl)cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents like chromium trioxide.
Reduction: The compound can be further reduced to form the corresponding cyclopentanol derivative.
Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of 2-(4-chlorophenyl)cyclopentanone.
Reduction: Formation of 2-(4-chlorophenyl)cyclopentanol.
Substitution: Formation of 2-(4-methoxyphenyl)cyclopentan-1-ol.
Scientific Research Applications
Rel-(1R,2R)-2-(4-chlorophenyl)cyclopentan-1-ol has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: The compound is used in studies to understand its biological activity and potential therapeutic effects.
Industrial Applications: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Rel-(1R,2R)-2-(4-chlorophenyl)cyclopentan-1-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems.
Pathways Involved: It may modulate biochemical pathways related to its therapeutic effects.
Comparison with Similar Compounds
Rel-(1R,2R)-2-(4-chlorophenyl)cyclopentan-1-ol can be compared with similar compounds such as:
2-(4-chlorophenyl)cyclopentanone: Lacks the hydroxyl group.
2-(4-methoxyphenyl)cyclopentan-1-ol: Contains a methoxy group instead of a chlorine atom.
2-(4-chlorophenyl)cyclopentanol: Lacks the chiral center.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both a hydroxyl group and a 4-chlorophenyl group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H13ClO |
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Molecular Weight |
196.67 g/mol |
IUPAC Name |
(1R,2R)-2-(4-chlorophenyl)cyclopentan-1-ol |
InChI |
InChI=1S/C11H13ClO/c12-9-6-4-8(5-7-9)10-2-1-3-11(10)13/h4-7,10-11,13H,1-3H2/t10-,11-/m1/s1 |
InChI Key |
ARYRPLFQFILOCQ-GHMZBOCLSA-N |
Isomeric SMILES |
C1C[C@@H]([C@@H](C1)O)C2=CC=C(C=C2)Cl |
Canonical SMILES |
C1CC(C(C1)O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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